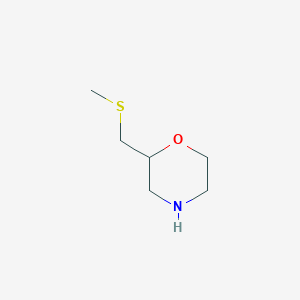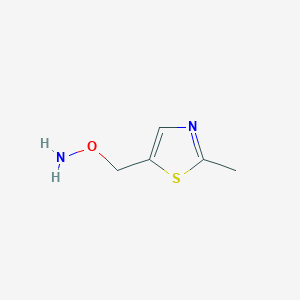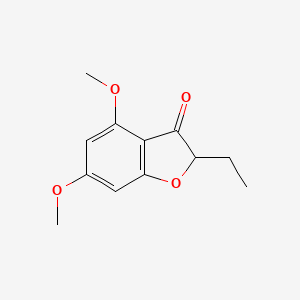
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of 2-ethylphenol and dimethoxybenzaldehyde as starting materials, followed by cyclization using an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like halogens or amines.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylbenzofuran: Lacks the methoxy groups, which may result in different chemical and biological properties.
4,6-Dimethoxybenzofuran: Lacks the ethyl group, potentially affecting its reactivity and applications.
Benzofuran: The parent compound, with a simpler structure and different properties.
Uniqueness
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and potential applications. These functional groups may enhance its solubility, stability, and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-ethyl-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O4/c1-4-8-12(13)11-9(15-3)5-7(14-2)6-10(11)16-8/h5-6,8H,4H2,1-3H3 |
InChI-Schlüssel |
LUIRBFOSNFMWBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)C2=C(O1)C=C(C=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



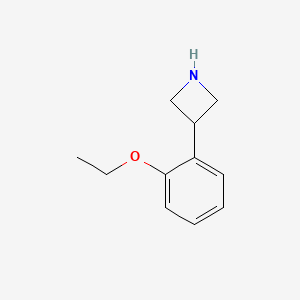
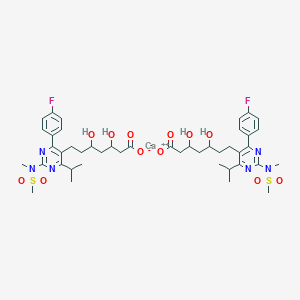






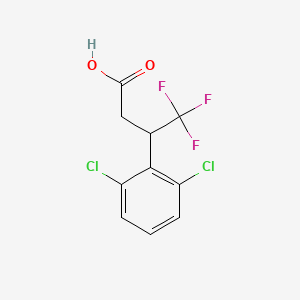

![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
